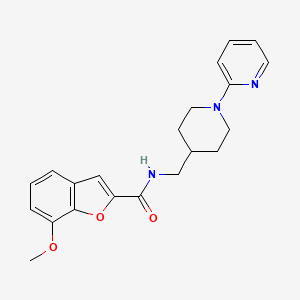![molecular formula C19H21NO4 B2488309 2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1638736-27-2](/img/structure/B2488309.png)
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains an ethoxyphenyl group, an amine group, a ketone group, and a methylphenyl acetate group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an ethoxyphenylamine with a 4-methylphenyl acetic acid derivative. The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of polarity due to the presence of the oxygen and nitrogen atoms, and regions of non-polarity due to the carbon and hydrogen atoms .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, including nucleophilic addition at the carbonyl group, substitution or elimination reactions at the ethoxyphenyl group, and acid-base reactions at the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivities with other chemicals .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 2-(2-Methylphenyl)-2-oxoethyl acetates, similar to the compound , have been prepared via α-oxidation in acetic acid using palladium acetate as a catalyst (Chen, Ren, Zhang, & Zhang, 2016).
- Ethyl 2-arylamino-2-oxo-acetates, closely related to the specified compound, undergo reactions with dimethyl acetylenedicarboxylate to produce specific pyrrole derivatives (Yavari, Aghazadeh, & Tafazzoli, 2002).
Medicinal Chemistry and Drug Development
- Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, structurally related to the compound, has been synthesized and showed inhibition of cancer cell proliferation (Liu et al., 2018).
- OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used in synthesizing α-ketoamide derivatives, hinting at potential applications in medicinal chemistry (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Solubility and Thermodynamics Studies
- The solubility of compounds such as ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate in various solvents has been studied, providing insights into the physical and chemical properties of similar compounds (Li, Han, & Zhao, 2016).
Structural Analysis and Molecular Modeling
- The crystal structure and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate have been analyzed, which helps in understanding the molecular architecture of related compounds (Baba et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-17-7-5-4-6-16(17)20-18(21)13-24-19(22)12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSPPUXRRCTDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

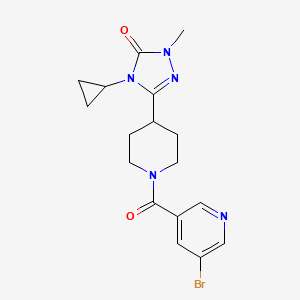
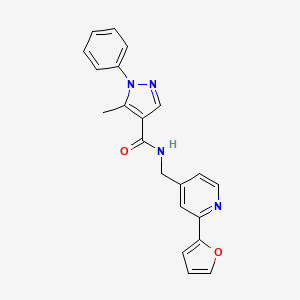




![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)
![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)
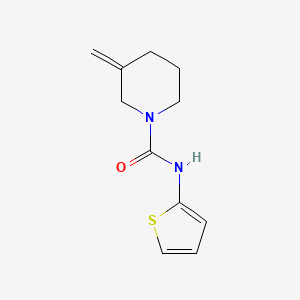

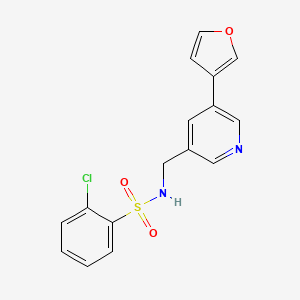
![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)
